2-Hydroxy-5,6,7,8-tetrahydro-3,4-quinolinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5,6,7,8-tetrahydro-3,4-quinolinedicarbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Hydroxy-5,6,7,8-tetrahydro-3,4-quinolinedicarbonitrile involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of a base can lead to the formation of the desired quinoline derivative . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Hydroxy-5,6,7,8-tetrahydro-3,4-quinolinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-5,6,7,8-tetrahydro-3,4-quinolinedicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5,6,7,8-tetrahydro-3,4-quinolinedicarbonitrile involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes or interact with receptors, leading to various biological effects . The exact pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
2-Hydroxy-5,6,7,8-tetrahydro-3,4-quinolinedicarbonitrile can be compared with other quinoline derivatives such as:
Quinoline: A simpler structure with similar biological activities.
4-Hydroxyquinoline: Known for its pharmaceutical applications.
Tetrahydroquinoline: Shares a similar core structure but differs in functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9N3O |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3,4-dicarbonitrile |
InChI |
InChI=1S/C11H9N3O/c12-5-8-7-3-1-2-4-10(7)14-11(15)9(8)6-13/h1-4H2,(H,14,15) |
InChI Key |
JLYGHCBJFDQYBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.